N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide
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Overview
Description
N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide typically involves the reaction of 1-tosyl-1H-indole with ethylamine followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide can be compared with other indole derivatives such as:
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Known for its role as a plant hormone (indole-3-acetic acid) and its diverse biological activities.
N-(2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Studied for its potential antiviral properties.
The uniqueness of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide lies in its tosyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
919787-20-5 |
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Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylindol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O3S/c1-14-7-9-17(10-8-14)25(23,24)21-13-16(11-12-20-15(2)22)18-5-3-4-6-19(18)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
ICJWODVLYFFBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCNC(=O)C |
Origin of Product |
United States |
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